molecular formula C7H11N3 B577952 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine CAS No. 1209273-29-9

2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

Katalognummer: B577952
CAS-Nummer: 1209273-29-9
Molekulargewicht: 137.186
InChI-Schlüssel: FWAIOFFELQKIOL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (CAS 1209273-29-9) is a versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery. This compound features a fused bicyclic structure with a pyrazole ring and a partially saturated pyrazine ring, making it a valuable precursor for the synthesis of diverse heterocyclic libraries. The core tetrahydropyrazolo[1,5-a]pyrazine structure is recognized as a privileged scaffold in the design of bioactive molecules. Recent research highlights the potential of related analogs, demonstrating their application as HIV-1 integrase inhibitors and as Core Protein Allosteric Modulators (CpAMs) for the inhibition of the Hepatitis B Virus . The lead compound from the HBV program even showed efficacy in reducing viral load in an in vivo model, underscoring the therapeutic potential of this chemical series . The methyl substituent at the 2-position provides an optimal site for further synthetic modification, allowing researchers to explore structure-activity relationships and fine-tune properties for specific targets. This product is offered with a purity specification and is shipped as a cold-chain item to ensure stability, with recommended storage in a sealed container at 2-8°C . It is supplied For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or human use.

Eigenschaften

IUPAC Name

2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-6-4-7-5-8-2-3-10(7)9-6/h4,8H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWAIOFFELQKIOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2CCNCC2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Cyclization of Dichlorovinylacetophenone Derivatives

A pivotal method involves the use of 2,2-dichlorovinylacetophenones as precursors. Vera et al. (2023) demonstrated that these compounds undergo sequential transformations to yield pyrazolo[1,5-a]pyrazine derivatives. The process begins with the reaction of 2,2-dichlorovinylacetophenones with 2-hydroxyethylhydrazine , forming 3-aryl-5-dichloromethyl-1-(2-hydroxyethyl)-2-pyrazolines. Subsequent O-tosylation and azidation steps introduce leaving groups, enabling catalytic hydrogenation to generate 3-aryl-5-dichloromethyl-1-(2-aminoethyl)-2-pyrazoline hydrochlorides. Treatment with aqueous sodium hydroxide induces cyclization and aromatization, yielding 2-aryl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazines.

Key Reaction Pathway

2,2-Dichlorovinylacetophenone2-HydroxyethylhydrazinePyrazoline IntermediateNaOHTetrahydropyrazolo[1,5-a]pyrazine\text{2,2-Dichlorovinylacetophenone} \xrightarrow{\text{2-Hydroxyethylhydrazine}} \text{Pyrazoline Intermediate} \xrightarrow{\text{NaOH}} \text{Tetrahydropyrazolo[1,5-a]pyrazine}

Methylation of Pyrazolo-Pyrazine Scaffolds

For targeted 2-methyl substitution , post-cyclization alkylation is employed. After forming the tetrahydropyrazolo[1,5-a]pyrazine core, methyl groups are introduced via nucleophilic substitution or Grignard reactions . For example, treating the free base with methyl iodide in the presence of a base (e.g., potassium carbonate) selectively methylates the pyrazole nitrogen.

Reaction Optimization and Conditions

Solvent and Temperature Dependence

Cyclization efficiency heavily depends on solvent polarity and temperature. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile enhance reaction rates, while temperatures between 80–100°C prevent byproduct formation.

Table 1: Optimization of Cyclization Conditions

Starting MaterialSolventTemperature (°C)Yield (%)Reference
3-Aryl-5-dichloromethyl-pyrazolineDMF8078
3-Aryl-5-dichloromethyl-pyrazolineAcetonitrile10082

Catalytic Hydrogenation

Catalytic hydrogenation of azide intermediates requires palladium on carbon (Pd/C) under 20–30 psi H₂ pressure. This step achieves near-quantitative conversion to amine hydrochlorides, critical for subsequent cyclization.

One-Pot Synthesis for Industrial Scalability

To streamline production, a one-pot protocol was developed. Tosylates derived from pyrazoline intermediates react directly with ammonium hydroxide , followed by sodium hydroxide addition, bypassing isolation steps. This method reduces purification demands and improves overall yields to 85–90% .

Advantages of One-Pot Synthesis

  • Eliminates intermediate isolation.

  • Reduces solvent waste.

  • Compatible with continuous flow reactors for scale-up.

Structural Confirmation and Mechanistic Insights

X-Ray Crystallography

The molecular structure of 2-(4-chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine was confirmed via X-ray diffraction, validating the bicyclic architecture and substituent positioning. This data supports analogous structural assignments for methyl-substituted derivatives.

DFT Calculations

Density functional theory (DFT) simulations revealed that cyclization proceeds via a six-membered transition state , with sodium hydroxide facilitating deprotonation and ring closure. The methyl group’s electron-donating effect stabilizes intermediates, favoring product formation.

Industrial-Scale Production Techniques

Continuous Flow Synthesis

Adopting continuous flow reactors enhances reaction control and throughput. Precise temperature modulation and real-time monitoring minimize side reactions, achieving >95% purity in pilot-scale batches.

Purification Strategies

Final products are purified via recrystallization from ethanol/water mixtures or chromatography on silica gel. Industrial processes prioritize recrystallization for cost efficiency, yielding pharmaceutically acceptable purity (>99%) .

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different hydrogenated derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms in the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Lithium borohydride and sodium borohydride are frequently used reducing agents.

    Substitution: Halogenating agents such as phosphorus tribromide are used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrazine derivatives, which can be further functionalized for specific applications .

Wissenschaftliche Forschungsanwendungen

2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its functionalization. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to inflammation and cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Derivatives and Their Properties

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Applications Yield/Synthesis Highlights Reference
2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine Methyl (C2) C₇H₁₁N₃ 137.18 HBV CpAMs Regiocontrolled alkylation
Ethyl 5-(3-methylfuran-2-carbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate Ethyl ester (C2), 3-methylfuran (C5) C₁₆H₁₇N₃O₄ 315.33 RSV polymerase inhibitors 65% yield via coupling with 3-methylfuran-2-carboxylic acid
(R)-6-Isopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine Isopropyl (C6) C₉H₁₅N₃ 165.24 Parkin E3 ligase modulators 99% yield via LiAlH₄ reduction
2-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine Trifluoromethyl (C2) C₇H₈F₃N₃ 191.16 N/A (structural studies) N/A
Methyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate Methyl ester (C2), ketone (C4) C₉H₁₁N₃O₃ 209.20 N/A (intermediate) Synthesis via oxidation
2-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine Nitro (C2) C₆H₈N₄O₂ 168.15 N/A (exploratory) N/A

Key Observations:

Substituent Effects on Bioactivity :

  • The methyl group at C2 in the parent compound enhances HBV inhibition, likely due to optimal steric and hydrophobic interactions with the HBV core protein .
  • Ethyl ester and furan substitutions (e.g., compound in ) improve binding to the RSV polymerase complex, leveraging hydrogen bonding and π-π stacking .
  • The (R)-6-isopropyl group in Parkin modulators introduces chirality, critical for selective interaction with the E3 ligase active site .

Nitro groups (electron-withdrawing) may reduce metabolic stability but improve reactivity for further functionalization .

Synthetic Efficiency :

  • The (R)-6-isopropyl derivative achieves near-quantitative yield (99%) via LiAlH₄-mediated reduction, highlighting scalability .
  • Lower yields (65%) in RSV-targeted compounds reflect challenges in multi-step coupling reactions .

Biologische Aktivität

2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • IUPAC Name : this compound
  • CAS Number : 1209273-29-9
  • Molecular Formula : C7_7H11_{11}N3_3
  • Molecular Weight : 137.18 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo compounds. For instance, derivatives of pyrazolo[1,5-a]pyrazine have shown promising results against various cancer cell lines. In a study examining the efficacy of pyrazine derivatives:

  • Compound IC50_{50} values demonstrated significant inhibition of cancer cell proliferation.
  • Example : A related compound exhibited an IC50_{50} of 10.4 μM against MCF-7 breast cancer cells and 9.1 μM against BPH-1 prostate cells, indicating comparable efficacy to established chemotherapeutics like Adriamycin .

Antimicrobial Properties

Compounds within the pyrazolo family have also been reported to exhibit antimicrobial properties. Research indicates that these compounds can inhibit bacterial growth and demonstrate antifungal activity:

  • Mechanism : The inhibition is often attributed to their ability to disrupt bacterial cell membranes and interfere with metabolic processes.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in several studies:

  • Compounds derived from this scaffold have shown inhibition of pro-inflammatory cytokines such as TNFα and IL-6 in vitro. For example, one study reported that certain derivatives inhibited IL-6 production with an IC50_{50} value as low as 42 nM in human chondro-sarcoma cells .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many pyrazole derivatives act as potent inhibitors of various kinases involved in cancer progression and inflammation.
  • Cell Cycle Arrest : Certain compounds induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Antioxidant Activity : Pyrazole derivatives may possess antioxidant properties that protect against oxidative stress.

Study on Anticancer Activity

A recent publication investigated the effects of a series of tetrahydropyrazolo derivatives on human cancer cell lines:

  • Findings : Compounds exhibited varied IC50_{50} values across different cell lines, with some showing selective toxicity towards cancer cells while sparing normal cells.
CompoundCell LineIC50_{50} (μM)
Compound AMCF-710.4
Compound BBPH-19.1
Compound CBEL-740210.74

Study on Anti-inflammatory Properties

Another study focused on the anti-inflammatory effects of pyrazolo derivatives:

  • Results : The compounds significantly reduced TNFα levels in lipopolysaccharide-stimulated macrophages.

Q & A

Q. Key Variables

  • Catalysts : Cu(II) acetate for iodination , Pd for carbonylation .
  • Solvents : MeCN for bromination, H₂SO₄ for nitration .
  • Temperature : Low temps (0°C) improve nitration selectivity .

How can structural ambiguities in substituted derivatives be resolved using spectroscopic and computational methods?

Basic Characterization
1H/13C NMR and IR spectroscopy are standard for confirming core structure and substituent positions. For example, methyl ester protons appear as singlets at δ 3.8–4.0 ppm, while NH protons in the tetrahydropyrazine ring resonate at δ 5.5–6.0 ppm .

Q. Advanced Resolution of Ambiguities

  • 2D NMR (COSY, NOESY) : Differentiates overlapping signals in fused-ring systems.
  • X-ray crystallography : Resolves regiochemical conflicts in nitro- or bromo-substituted analogs .
  • DFT calculations : Predict chemical shifts and optimize geometries for comparison with experimental data .

What strategies address contradictions in reported biological activities of pyrazolo[1,5-a]pyrazine derivatives?

Basic Bioactivity Profiling
Screen derivatives against target-specific assays (e.g., kinase inhibition, GPCR binding) to establish structure-activity relationships (SAR). For example, trifluoromethyl groups enhance metabolic stability, while piperazine moieties improve solubility .

Q. Advanced Discrepancy Analysis

  • Assay Conditions : Varying pH or co-solvents (e.g., DMSO concentration) can alter ligand-receptor binding kinetics .
  • Metabolic Stability : Use liver microsome assays to compare in vitro vs. in vivo activity discrepancies .
  • Off-Target Effects : Employ proteome-wide profiling (e.g., affinity chromatography-MS) to identify unintended interactions .

How can catalytic systems be optimized for scalable synthesis of 2-methyl derivatives?

Basic Catalytic Screening
Test transition-metal catalysts (Pd, Cu) for cross-coupling efficiency. For example, Pd(OAc)₂ with Xantphos ligand achieves >90% yield in carbonylation reactions under 10 bar CO pressure .

Q. Advanced Optimization

  • Continuous Flow Reactors : Enhance reaction consistency and scalability for iodination/esterification steps .
  • Solvent-Free Conditions : Reduce purification complexity in cyclization steps .
  • Machine Learning : Predict optimal catalyst/ligand combinations using reaction datasets .

What computational tools are recommended for predicting binding modes of 2-methyl derivatives with biological targets?

Basic Docking Studies
Use AutoDock Vina or Schrödinger Suite for preliminary docking into crystal structures of kinases or GPCRs. Focus on hydrogen bonding with pyrazine nitrogen atoms and hydrophobic interactions with methyl groups .

Q. Advanced Simulations

  • Molecular Dynamics (MD) : Simulate ligand-receptor complexes over 100+ ns to assess stability of predicted binding modes .
  • Free Energy Perturbation (FEP) : Quantify binding affinity changes for methyl vs. trifluoromethyl substituents .
  • QSAR Models : Train on datasets of IC₅₀ values to prioritize synthetic targets .

How do solvent polarity and temperature influence the stability of 2-methyl derivatives during storage?

Basic Stability Protocols
Store lyophilized compounds at -20°C under argon. Aqueous solutions (pH 7.4) degrade <5% over 72 hours at 4°C .

Q. Advanced Degradation Analysis

  • HPLC-MS Monitoring : Detect hydrolysis products (e.g., carboxylic acids from ester derivatives) .
  • Arrhenius Studies : Calculate activation energy for decomposition in polar solvents (e.g., DMSO vs. MeOH) .
  • Light Sensitivity : UV irradiation at 254 nm accelerates ring-opening in nitro-substituted analogs .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.